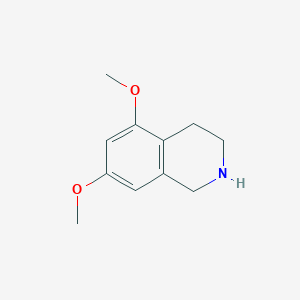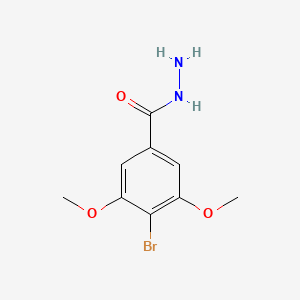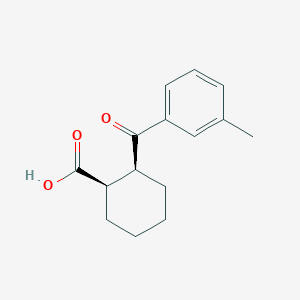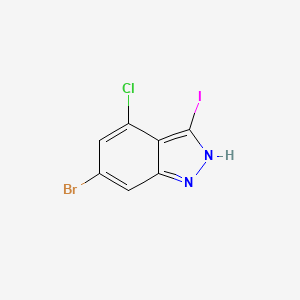![molecular formula C9H5N3O2 B1604325 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-46-4](/img/structure/B1604325.png)
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
説明
“4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound . It’s a heterocyclic building block with an empirical formula of C6H4N2O2 and a molecular weight of 136.11 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, has been reported in the literature . The 1H-pyrrolo[2,3-b]pyridine motif was kept as a hinge binder in the design of these derivatives .Molecular Structure Analysis
The molecular structure of “4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” includes a 1H-pyrrolo[2,3-b]pyridine ring, which is a key structural motif in the design of FGFR inhibitors .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, have been found to exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The empirical formula of “4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is C6H4N2O2 and it has a molecular weight of 136.11 .科学的研究の応用
Cancer Therapy
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The FGFR signaling pathway plays an essential role in various types of tumors, and abnormal activation of this pathway is associated with the progression and development of several cancers . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
In the study, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Antihypertensive, Anti-inflammatory, and Analgesic Properties
Substituted cyanopyridines, which may include 1H-pyrrolo[2,3-b]pyridine derivatives, have been found to have antihypertensive, anti-inflammatory, and analgesic properties .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
The present compounds of 1H-pyrrolo[2,3-b]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Immunomodulators Targeting Janus Kinase 3
1H-pyrrolo[2,3-b]pyridine derivatives have been studied as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic and Anticancer Activities
Pyridine-containing compounds, which may include 1H-pyrrolo[2,3-b]pyridine derivatives, have been found to have antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .
Treatment of Diseases of the Nervous and Immune Systems
Pyrrolo[3,4-c]pyridines, which may include 1H-pyrrolo[2,3-b]pyridine derivatives, have been studied for their potential to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Antiproliferative Activity
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their antiproliferative activity . In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Antipyretic Properties
Substituted cyanopyridines, which may include 1H-pyrrolo[2,3-b]pyridine derivatives, have been found to have antipyretic properties .
Cardiotonic Properties
Substituted cyanopyridines, which may include 1H-pyrrolo[2,3-b]pyridine derivatives, have been found to have cardiotonic properties .
将来の方向性
特性
IUPAC Name |
4-cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-7(5)6(4-12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDOEYDAZDORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646895 | |
| Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
1000340-46-4 | |
| Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



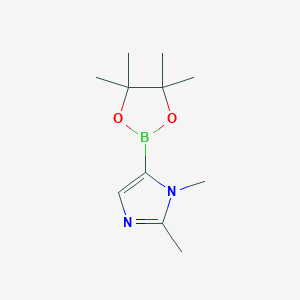
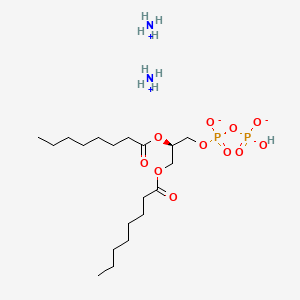
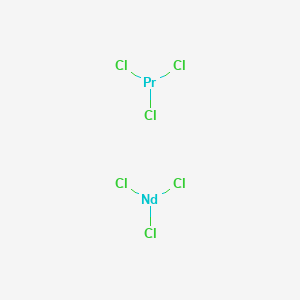
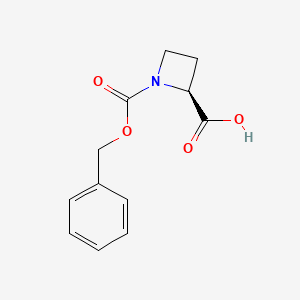
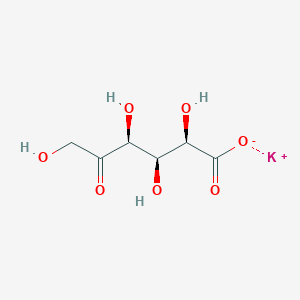
![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)
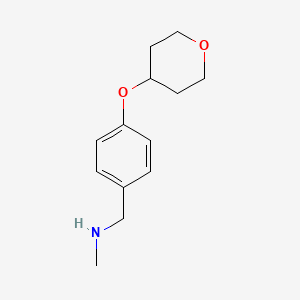
![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)
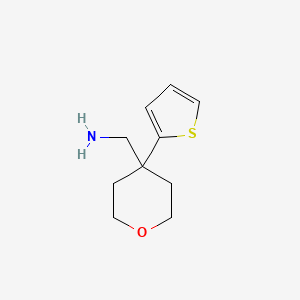
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)
